molecular formula C9H9FO3 B2651176 Methyl 3-Fluoro-5-(hydroxymethyl)benzoate CAS No. 660416-37-5

Methyl 3-Fluoro-5-(hydroxymethyl)benzoate

Cat. No.: B2651176
CAS No.: 660416-37-5
M. Wt: 184.166
InChI Key: SLDBCBDKAUNYHY-UHFFFAOYSA-N
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Description

Methyl 3-Fluoro-5-(hydroxymethyl)benzoate is an organic compound with the molecular formula C9H9FO3 and a molecular weight of 184.17 g/mol . It is a fluorinated benzoate ester, characterized by the presence of a fluorine atom at the 3-position and a hydroxymethyl group at the 5-position of the benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Scientific Research Applications

Methyl 3-Fluoro-5-(hydroxymethyl)benzoate is utilized in several scientific research fields:

Safety and Hazards

“Methyl 3-Fluoro-5-(hydroxymethyl)benzoate” has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements are H302+H312+H332;H315;H319;H335 . The precautionary statements are P261;P271;P280 .

Future Directions

As for future directions, “Methyl 3-Fluoro-5-(hydroxymethyl)benzoate” is currently used for research purposes . Its potential applications in various fields will depend on the outcomes of ongoing and future research studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-Fluoro-5-(hydroxymethyl)benzoate can be synthesized through the reduction of 5-fluoroisophthalic acid dimethyl ester using lithium borohydride in tetrahydrofuran (THF) as a solvent . The reaction is carried out at 0°C, followed by refluxing for three hours. The reaction mixture is then acidified, concentrated, and extracted with chloroform. The organic layer is dried, filtered, and purified by column chromatography to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reduction reactions with appropriate scaling of reagents and conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Fluoro-5-(hydroxymethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed

    Oxidation: 3-Fluoro-5-(carboxymethyl)benzoic acid.

    Reduction: 3-Fluoro-5-(hydroxymethyl)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Methyl 3-Fluoro-5-(hydroxymethyl)benzoate involves its interaction with various molecular targets and pathways. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to biological targets. The hydroxymethyl group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-Fluorobenzoate: Lacks the hydroxymethyl group, making it less versatile in hydrogen bonding interactions.

    Methyl 5-Fluoro-2-(hydroxymethyl)benzoate: Similar structure but with different substitution patterns affecting its reactivity and applications.

    Methyl 4-Fluorobenzoate: Another fluorinated benzoate ester with different substitution patterns.

Uniqueness

Methyl 3-Fluoro-5-(hydroxymethyl)benzoate is unique due to the specific positioning of the fluorine and hydroxymethyl groups, which confer distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable in various research and industrial applications.

Properties

IUPAC Name

methyl 3-fluoro-5-(hydroxymethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDBCBDKAUNYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Triethylamine (2.2 ml, 16.0 mmol) and isobutyl chloroformate (1.0 ml, 8.0 mmol) were added to an ice-cooled solution of 5-fluoro-isophthalic acid monomethyl ester (1.3 g, 6.7 mmol) in dichloromethane (20 ml) and then warmed to room temperature. After stirring for 2 h, the reaction mixture was filtered and concentrated. The residue was re-dissolved tetrahydrofuran (10 ml) and then sodium borohydride (1.1 g, 29.02 mmol) in water (3 ml) was added drop-wise. After 1 h, the reaction was quenched with methanol and then diluted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, filtered and concentrated. Flash column chromatography on silica gel using 30% ethyl acetate in hexanes afforded 667 mg (54%) of 3-fluoro-5-hydroxymethyl-benzoic acid methyl ester as a colorless oil. 1H NMR (CDCl3), δ (ppm): 7.82 (s, 1H), 7.63 (d, 1H), 7.32 (d, 1H), 4.76 (s, 2H), 3.93 (s, 3H).
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2.2 mL
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1 mL
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1.3 g
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20 mL
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1.1 g
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3 mL
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